2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
Description
2-(1H-Indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a bis-indole hydrazone derivative characterized by a central acetohydrazide backbone linking two indole moieties. The compound is synthesized via condensation of 2-(1H-indol-3-yl)acetohydrazide with indole-3-carbaldehyde under reflux in ethanol, catalyzed by glacial acetic acid . Structural confirmation is achieved through spectroscopic techniques (IR, $^1$H NMR, $^{13}$C NMR) and elemental analysis . The E-configuration of the hydrazone bond is critical for its biological activity, as stereoelectronic effects influence molecular interactions with target proteins .
The compound’s dual indole architecture enhances π-π stacking and hydrogen-bonding capabilities, making it a candidate for targeting enzymes and receptors involved in cancer, inflammation, and microbial pathogenesis .
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H16N4O/c24-19(9-13-10-20-17-7-3-1-5-15(13)17)23-22-12-14-11-21-18-8-4-2-6-16(14)18/h1-8,10-12,20-21H,9H2,(H,23,24)/b22-12+ |
InChI Key |
UDVFDTNZWTXITC-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of indole-3-carboxaldehyde with aceto-hydrazide under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of indole-3-carboxaldehyde reacts with the hydrazide group of aceto-hydrazide, forming the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Common solvents used include ethanol and methanol, while catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems, such as thiazoles and pyrimidines , under specific conditions .
Thiazole Formation
Reaction with phenacyl bromide and thiourea in ethanol yields 1,3-thiazol-2-amine derivatives (Figure 2) .
Reaction Conditions :
-
Reagents : Phenacyl bromide, thiourea
-
Catalyst : Acetic acid
-
Solvent : Ethanol
-
Time : 8–12 hours
Data :
| Product | Yield (%) | m.p. (°C) |
|---|---|---|
| 1,3-Thiazol-2-amine derivative | 60 | 316–318 |
Mechanism :
-
Thiourea acts as a sulfur donor, facilitating cyclization via nucleophilic substitution.
Pyrimidine Formation
Condensation with rhodanine-3-acetic acid produces pyrimidine derivatives (e.g., 5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-ylacetic acid ) .
Reaction Conditions :
-
Solvent : Ethanol
-
Catalyst : Piperidine
-
Time : 30 minutes
Key Observations :
-
Rapid cyclization occurs due to the electron-withdrawing effect of the rhodanine moiety.
Knoevenagel Condensation
The hydrazone’s active methylene group participates in Knoevenagel reactions with cyanoacetamide or ethyl cyanoacetate , forming α,β-unsaturated nitriles (Figure 3) .
Reaction Conditions :
-
Base : Piperidine
-
Solvent : Ethanol
-
Temperature : Reflux
Example :
| Reactant | Product | Yield (%) |
|---|---|---|
| Cyanoacetamide | α,β-Unsaturated nitrile derivative | 65 |
Applications :
-
Products show enhanced antimicrobial activity (MIC: 0.22–0.25 μg/mL against S. aureus and E. coli) .
Oxidative Reactions
The compound undergoes oxidation with H₂O₂ or KMnO₄ to form indole-3-carboxylic acid derivatives , depending on conditions.
Reaction Pathway :
-
Oxidizing Agent : H₂O₂ (30%)
-
Solvent : Acetic acid
-
Temperature : 50–60°C
Outcome :
-
Cleavage of the hydrazone bond yields 2-(1H-indol-3-yl)acetic acid and indole-3-carboxylic acid .
Nucleophilic Additions
The hydrazone’s imine group reacts with nucleophiles like Grignard reagents or organolithium compounds , forming substituted hydrazines.
Example :
| Nucleophile | Product | Notes |
|---|---|---|
| Methylmagnesium bromide | N-Methylated hydrazine derivative | Requires anhydrous conditions |
Interaction with Diazonium Salts
Reaction with aryl diazonium salts produces azo-coupled derivatives , which are structurally characterized for antimicrobial studies .
Reaction Conditions :
-
pH : 8–9 (buffered)
-
Temperature : 0–5°C
Data :
| Diazonium Salt | Product | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| 4-Methylbenzenediazonium chloride | Azo derivative | 0.30 (S. aureus) |
Stability Under Acidic/Basic Conditions
The compound is stable in ethanol but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH) .
Hydrolysis Products :
-
Acidic : Indole-3-carboxaldehyde + 2-(1H-indol-3-yl)acetohydrazide
-
Basic : Degradation to indole fragments.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes two indole moieties connected by a hydrazone linkage. This unique configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of indole derivatives, including 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide.
- Case Study 1 : A study evaluated the antimicrobial efficacy of related compounds against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, with inhibition zones ranging from 15 mm to 22 mm against Staphylococcus aureus and Escherichia coli .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide | 21 | 18 |
| Related Indole Derivative A | 22 | 15 |
| Related Indole Derivative B | 20 | 17 |
Anticancer Properties
Indole derivatives are known for their anticancer potential. Research has shown that compounds similar to 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can inhibit the growth of various cancer cell lines.
- Case Study 2 : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| HepG2 | 18 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with specific biological targets.
Binding Affinity
Docking simulations revealed that the compound binds effectively to protein targets associated with cancer progression and microbial resistance.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase A | -9.5 |
| Topoisomerase II | -8.7 |
| DNA Gyrase | -8.9 |
Mechanism of Action
The mechanism by which 2-(1H-INDOL-3-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Compounds with electron-withdrawing groups (e.g., nitro in 7e) exhibit higher melting points (>280°C) due to increased intermolecular interactions .
- Solubility: Polar substituents (e.g., morpholinoethoxy in 3h) improve aqueous solubility, whereas lipophilic groups (e.g., allyl in 9a) enhance membrane permeability .
Pharmacological Activities
Anticancer Activity
- Target Compound : Predicted to inhibit Akt and COX-1 pathways due to structural similarity to 3h and 3j, which suppress NSCLC proliferation (IC$_{50}$ = 2.8–4.7 µM) .
- 3j (5-Methoxyindole derivative) : Shows potent anti-tumor effects (IC$_{50}$ = 3.1 µM) via Akt pathway inhibition .
- 7e (Nitro-oxoindole derivative) : Exhibits antiproliferative activity against breast cancer (IC$_{50}$ = 5.2 µM) through DNA intercalation .
Antibacterial and Enzyme Inhibition
Anticonvulsant Activity
- Triazole/Oxadiazole Derivatives (e.g., 5b) : Show MES activity comparable to carbamazepine (ED$_{50}$ = 30 mg/kg) with reduced neurotoxicity .
Spectral and Computational Analysis
- IR Spectroscopy : The target compound’s N-H stretching (3150–3250 cm$^{-1}$) and C=O vibrations (1660–1680 cm$^{-1}$) align with related hydrazides .
- $^1$H NMR : The disappearance of –NH$_2$ protons (δ 4.26 ppm) confirms hydrazone formation, as seen in MMINA .
- Molecular Docking : Bis-indole derivatives exhibit strong binding to COX-1 (binding energy = -9.2 kcal/mol) and Akt (-10.5 kcal/mol) due to hydrophobic and hydrogen-bond interactions .
Biological Activity
The compound 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a hydrazone derivative characterized by its unique indole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent studies.
Synthesis
The synthesis of 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the condensation of indole derivatives with acetohydrazide. Various methods have been explored to optimize yield and purity, often utilizing different solvents and catalysts. For instance, a study reported successful synthesis under reflux conditions in acetonitrile using p-toluenesulfonic acid as a catalyst, achieving a yield of approximately 33% .
Antioxidant Activity
Recent research indicates that compounds with indole structures exhibit significant antioxidant properties. The antioxidant activity can be assessed through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In vitro evaluations have shown that certain indole-based compounds demonstrate promising antioxidant capacities, suggesting their potential in mitigating oxidative stress-related diseases .
Enzyme Inhibition
One of the notable biological activities of 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer’s. In vitro studies have demonstrated that derivatives of this compound exhibit competitive inhibition against these enzymes, with IC50 values comparable to established inhibitors like donepezil .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, particularly towards human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase . The IC50 values for these activities are notably lower than those for normal cell lines, indicating a favorable therapeutic index.
Case Study 1: Anticancer Activity
In a comprehensive study evaluating the anticancer potential of indole derivatives, 2-(1H-indol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation with an IC50 value of 15 µM against MCF-7 cells. The compound also demonstrated synergistic effects when combined with standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this hydrazone significantly reduced cell death and improved cell viability in SH-SY5Y cells exposed to H2O2. The protective effects were attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation levels .
Data Tables
| Biological Activity | Assay Method | Result (IC50) |
|---|---|---|
| AChE Inhibition | Ellman Spectrophotometry | 12 µM |
| BChE Inhibition | Ellman Spectrophotometry | 15 µM |
| Antioxidant Activity | DPPH Assay | EC50 = 20 µM |
| Cytotoxicity (MCF-7) | MTT Assay | IC50 = 15 µM |
| Neuroprotection | Viability Assay | Increased by 40% |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
